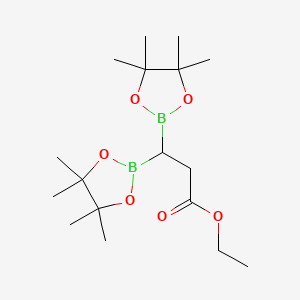

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

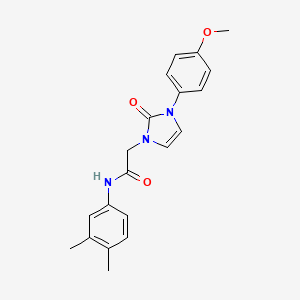

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a chemical compound with the molecular formula C17H32B2O6 . It is related to the class of compounds known as boronic acids and derivatives .

Molecular Structure Analysis

The molecular structure of Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is complex due to the presence of boron atoms and oxygen atoms forming a cyclic structure with carbon atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .Scientific Research Applications

Synthesis and Characterization

Palladium-Catalyzed Borylation : Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of aryl bromides, demonstrating the effectiveness of this method in introducing boronate ester functionalities into aromatic compounds. This process is particularly noted for its efficiency in borylating aryl bromides with sulfonyl groups, highlighting the versatility of boronic esters derived from ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate in organic synthesis (Takagi & Yamakawa, 2013).

Polyfluorene Synthesis : Zhang, Liu, and Cao (2008) reported on the development of a water-soluble carboxylated polyfluorene synthesized through Suzuki coupling reactions involving monomers derived from ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate. This polymer demonstrates significant potential in sensing applications due to its fluorescence quenching capabilities in response to cationic quenchers and various proteins (Zhang, Liu, & Cao, 2008).

Material Science Applications

Electron Transport Materials : Xiangdong et al. (2017) developed an efficient synthesis route for electron transport materials (ETMs) using ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate as a key intermediate. This synthesis pathway is notable for its practicality and efficiency, offering a scalable method for producing ETMs critical for electronic and photonic applications (Xiangdong et al., 2017).

Conjugated Polymers for Semiconducting Applications : Kawashima et al. (2013) utilized ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate derivatives for the synthesis of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers. These materials demonstrate high performance as semiconducting polymers, underscoring the compound's value in the development of advanced electronic materials (Kawashima et al., 2013).

Mechanism of Action

Result of Action

The molecular and cellular effects of Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate’s action are currently unknown. Understanding these effects requires detailed studies of the compound’s interaction with its targets and the subsequent changes in cellular function.

properties

IUPAC Name |

ethyl 3,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32B2O6/c1-10-21-13(20)11-12(18-22-14(2,3)15(4,5)23-18)19-24-16(6,7)17(8,9)25-19/h12H,10-11H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZPOJPSTJNGNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32B2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2399249.png)

![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)

![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)

![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)

![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)